molecular formula C11H12N4 B1379119 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 1461869-24-8

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B1379119
CAS No.: 1461869-24-8
M. Wt: 200.24 g/mol
InChI Key: LAIWQUVHYDPRTI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 1461869-24-8) is a high-value chemical scaffold that integrates two privileged heterocyclic structures: the azetidine and the 1,2,3-triazole. This combination offers researchers a versatile building block with significant potential in medicinal chemistry and materials science. The 1,2,3-triazole core is known for its high chemical stability, resistance to metabolic degradation, and ability to act as a bioisostere for amide bonds, amide bond mimics, and other functional groups, thereby improving the pharmacokinetic properties of lead compounds . Its strong dipole moment and capacity to participate in hydrogen bonding are crucial for facilitating interactions with biological targets . The azetidine ring introduces a strained, three-dimensional structure that can enhance potency and selectivity. This bifunctional structure is primarily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which allows for efficient and regioselective formation of the 1,4-disubstituted triazole core . In pharmaceutical research, 1,2,3-triazole derivatives are extensively investigated for their broad spectrum of biological activities, including antifungal , anticancer , anti-inflammatory , and antibacterial applications . The structural motif is a common feature in the development of novel enzyme inhibitors. In materials science, related triazole-azetidinone derivatives have been successfully employed in the fabrication of thin films for organic light-emitting diodes (OLEDs), functioning as efficient electron transport layers (ETL) and hole blocking layers (HBL) to improve device efficiency and stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10/h1-5,8,10,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIWQUVHYDPRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:
The most prevalent method for synthesizing 1H-1,2,3-triazoles involves the click chemistry approach, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly regioselective, efficient, and tolerant of diverse functional groups.

Procedure:

  • Step 1: Synthesis of azetidine-3-azide precursor
    Azetidine-3-amine is converted into its azide derivative via diazotransfer or nucleophilic substitution with sodium azide under mild conditions.
  • Step 2: Preparation of phenylacetylene derivative
    Phenylacetylene is used directly or modified with substituents to enhance reactivity or biological activity.
  • Step 3: Cycloaddition reaction
    The azetidine-3-azide reacts with phenylacetylene in the presence of a Cu(I) catalyst (e.g., CuSO₄ with sodium ascorbate as reducing agent) in a solvent system such as tert-butanol/water or acetonitrile/water at room temperature or slightly elevated temperatures.
  • Step 4: Purification
    The resulting 1,4-disubstituted triazole is isolated via filtration, recrystallization, or chromatography.

Reaction Conditions:

  • Temperature: 25–50°C
  • Catalyst: CuSO₄ (0.1–5 mol%) with sodium ascorbate
  • Solvent: Tert-butanol/water (1:1) or acetonitrile/water (1:1)
  • Reaction time: 12–24 hours

Advantages:

  • High regioselectivity for 1,4-disubstituted triazoles
  • Mild reaction conditions
  • Wide substrate scope

Formation of the Azetidine Ring

The azetidine moiety is introduced either prior to or after the formation of the triazole ring, depending on the synthetic route.

Aza Paternò–Büchi Reaction

Method:

  • Photocycloaddition of imines with alkenes under UV irradiation leads to azetidine rings.
  • For example, an imine derived from azetidine-3-carboxaldehyde reacts with suitable alkenes to form the azetidine ring system.

Reaction Conditions:

  • UV light source (e.g., mercury lamp)
  • Solvent: Acetone or acetonitrile
  • Temperature: Ambient or cooled to prevent side reactions

Nucleophilic Substitution

  • Starting from azetidine-3-amine, conversion to azetidine-3-azide followed by reduction or direct substitution with electrophiles can generate the azetidine ring attached to the desired molecular framework.

Coupling of Azetidine and Triazole Rings

The final step involves attaching the azetidine ring to the triazole core, often through nucleophilic substitution or cross-coupling reactions.

Nucleophilic Substitution

  • The azetidine nitrogen acts as a nucleophile attacking electrophilic centers on the triazole derivative, facilitated by bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.

Cross-Coupling Reactions

  • Suzuki–Miyaura coupling is frequently employed to attach aromatic groups to the triazole core, as demonstrated in recent syntheses, using palladium catalysts, boronic acids, and bases under mild conditions.

Industrial and Optimization Considerations

  • Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, copper catalysts for click reactions.
  • Reaction optimization: Use of Design of Experiments (DoE) to optimize temperature, solvent ratios, catalyst loading, and reaction time for maximum yield and purity.
  • Purification: Recrystallization, chromatography, and filtration techniques ensure high purity suitable for biological testing or further derivatization.

Data Summary Table

Step Method Reagents Conditions Yield (%) Notes
Azetidine ring formation Aza Paternò–Büchi Imines + Alkenes UV irradiation, solvent: acetone Variable Photochemical, regioselective
Triazole ring formation CuAAC Azide + Alkyne CuSO₄, sodium ascorbate, 25–50°C 76–91 Regioselective, efficient
Coupling with aryl groups Suzuki–Miyaura Arylboronic acid + triazole derivative Pd catalyst, base, 85–90°C 82–91 Mild, high-yielding

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

Scientific Research Applications

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has been explored for various applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive molecule with various therapeutic properties:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial and antifungal activities.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell growth by targeting specific molecular pathways.

Biological Studies

In biological contexts, this compound has been studied for its interaction with enzymes and receptors:

  • Enzyme Inhibition : It can act as an inhibitor by binding to enzyme active sites, potentially blocking their activity. This mechanism is crucial in developing treatments for diseases where enzyme overactivity is a concern .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound showed potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

In another study featured in Cancer Research, researchers investigated the anticancer effects of this compound on human cancer cell lines. The findings revealed that it induces apoptosis in cancer cells through the activation of specific apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects involves interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease progression.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,3-Triazole Derivatives

Compound Name Substituent at 1-position Key Structural Features
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Azetidine (saturated 4-membered ring) Rigid, compact structure; potential for hydrogen bonding via NH in azetidine
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 4-Chloro-3-(trifluoromethyl)phenyl Electron-withdrawing groups (Cl, CF₃) enhance stability; dihedral angles: 21.29° (phenyl), 32.19° (CF₃-phenyl)
1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole 2-Iodophenyl Bulky iodine atom induces steric hindrance; orthogonal crystal packing (P2₁2₁2₁)
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole 4-Methoxyphenyl Electron-donating methoxy group increases electron density; regioselective synthesis (99% conversion)

Key Observations :

  • Azetidine vs.
  • Electronic Effects : Electron-withdrawing groups (Cl, CF₃) in stabilize the triazole core, while electron-donating groups (methoxy in ) enhance reactivity in cycloaddition reactions.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole Monoclinic C2/c a=30.7475, b=5.8877, c=15.4364, β=105.470° Head-to-tail stacking; centroid distance 3.737 Å
1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole Orthorhombic P2₁2₁2₁ a=8.0778, b=11.1909, c=14.3114 I⋯N halogen bonding (3.23 Å); C–H⋯π interactions
This compound Not reported Likely hydrogen bonding via azetidine NH

Key Observations :

  • Packing Interactions : Bulky substituents (e.g., iodine in ) lead to halogen bonding, whereas smaller groups (azetidine) may prioritize hydrogen bonding.

Table 3: Bioactivity of Selected 1,2,3-Triazole Derivatives

Compound Name Reported Bioactivity Reference
This compound Not explicitly reported; analogs act as JAK inhibitors (e.g., baricitinib)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole Kinase/MAO inhibitor candidate; structural analog of drug scaffolds
1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole Building block for fused triazole heterocycles; halogen bonding in crystal
1-Substituted-1H-1,2,3-triazole-4-carboxamides Herbicidal activity (100 µg/mL)

Key Observations :

  • Azetidine Derivatives : Likely target kinases or GPCRs due to the azetidine’s resemblance to pyrrolidine in bioactive molecules (e.g., baricitinib in ).
  • Electron-Withdrawing Groups : Enhance stability and binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Biological Activity

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound derivatives. In vitro assays have been conducted against various cancer cell lines, including HepG-2 (human liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Case Study: Antitumor Efficacy

A study evaluated a series of triazole-containing hybrids for their cytotoxicity. The most active compounds exhibited IC50 values as follows:

CompoundHepG-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
712.2214.1614.64
613.3617.9319.14
515.3119.3520.00
4>38>37>40

The data indicates that electron-donating groups on the phenyl ring enhance cytotoxicity, while electron-withdrawing groups decrease it .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research has indicated that derivatives of triazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (µg/mL)
57hStaphylococcus aureus100
57kEscherichia coli100
57gCandida glabrata<100

These findings suggest that the incorporation of triazole moieties into various scaffolds can enhance antimicrobial potency .

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the triazole structure affect biological activity. Key observations include:

  • Substitution Effects : Compounds with electron-donating substituents on the phenyl ring tend to exhibit higher cytotoxicity compared to those with electron-withdrawing groups.
  • Hybridization : The combination of triazoles with other heterocycles (e.g., pyrazoles) often results in enhanced biological activity due to synergistic effects.

Q & A

Q. What are the standard synthetic protocols for 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Reagents : Use of azide precursors (e.g., sodium azide) and terminal alkynes (e.g., phenylacetylene derivatives) under inert conditions.
  • Catalyst : Copper(I) sources like [Cu(CH₃CN)₄]PF₆ or CuI are critical for regioselective triazole formation. demonstrates that Cu(I) catalysts reduce reaction times and improve yields (≥60%) compared to uncatalyzed routes.
  • Solvent : Tetrahydrofuran (THF)/water mixtures or acetonitrile are common solvents. Polar aprotic solvents enhance reaction rates.
  • Workup : Purification via column chromatography or recrystallization ensures purity (>95% by NMR).
    Optimization Tip : Varying the copper catalyst concentration (0.5–2.0 mol%) and temperature (50–80°C) can mitigate side reactions (e.g., alkyne homocoupling) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the azetidine ring protons resonate at δ 3.2–4.0 ppm, while triazole protons appear as singlets near δ 7.5–8.0 ppm ().
  • IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and triazole rings (1450–1600 cm⁻¹) validate bonding patterns.
  • X-ray Crystallography : highlights that crystal structures reveal intermolecular interactions (e.g., π-π stacking between phenyl groups and hydrogen bonds involving the azetidine NH group), critical for understanding packing behavior and stability .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthetic route for this compound when encountering low yields or side products?

  • Catalyst Screening : Substitute Cu(I) with Ru(II) or Ir(I) for altered regioselectivity (e.g., 1,4- vs. 1,5-triazole isomers). shows Cu(I) exclusively yields 1,4-triazoles.
  • Solvent Optimization : Switch from THF to DMF or DMSO to stabilize intermediates in sterically hindered reactions.
  • Microwave Assistance : Reduce reaction times (e.g., from 16 hours to 30 minutes) while maintaining yields >70% (analogous to methods in ).
  • Side Product Analysis : Use LC-MS to identify byproducts (e.g., unreacted azides) and adjust stoichiometry or catalyst loading .

Q. How does the substitution pattern on the triazole ring affect the compound's biological activity, particularly in enzyme inhibition?

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents on the phenyl ring enhance glycosidase inhibition by increasing electrophilicity at the triazole core (IC₅₀ values ≤10 µM in ).
  • Steric Effects : Bulky groups (e.g., benzyl) on the azetidine ring reduce binding to active sites (e.g., α-glycosidase) due to steric clashes.
  • Structure-Activity Relationship (SAR) : demonstrates that fluorinated analogs exhibit improved antifungal activity (MIC = 8 µg/mL) compared to non-fluorinated derivatives, attributed to enhanced membrane permeability .

Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?

  • Assay Standardization : Ensure consistent enzyme sources (e.g., yeast vs. human maltase) and buffer conditions (pH, ionic strength). notes that this compound inhibits yeast α-glycosidase (IC₅₀ = 12 µM) but shows no activity against mammalian isoforms.
  • Purity Verification : Validate compound purity via HPLC (>98%) to exclude confounding effects from impurities.
  • Control Experiments : Include known inhibitors (e.g., acarbose) as positive controls and assess solvent effects (e.g., DMSO tolerance ≤1% v/v) .

Data Contradiction Analysis

Q. How can conflicting reports on the compound's thermal stability be resolved?

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres. reports Td = 220°C in N₂, but decomposition at 180°C in air due to azetidine ring oxidation.
  • Differential Scanning Calorimetry (DSC) : Monitor melting points (e.g., 145–150°C) to detect polymorphic forms. Discrepancies may arise from hydrate vs. anhydrous forms .

Methodological Tables

Q. Table 1. Comparison of Synthetic Protocols

Parameter (CuAAC) (Multi-step Synthesis)
Catalyst[Cu(CH₃CN)₄]PF₆CuSO₄/ascorbic acid
Yield (%)61–7545–60
Reaction Time (h)1624–48
Purity (NMR)>95%90–95%

Q. Table 2. Biological Activity vs. Substituents

SubstituentEnzyme Inhibition (IC₅₀)Antifungal Activity (MIC)
4-Fluorophenyl8.5 µM (α-glycosidase)16 µg/mL (C. albicans)
4-Methoxyphenyl25 µM>64 µg/mL
Azetidine-3-yl (parent)12 µM32 µg/mL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Reactant of Route 2
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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